Cas no 886502-09-6 (2,6-Difluoro-3-methylbenzonitrile)

2,6-Difluoro-3-methylbenzonitrile is a fluorinated aromatic nitrile compound with the molecular formula C8H5F2N. This intermediate is characterized by its two fluorine substituents at the 2- and 6-positions and a methyl group at the 3-position of the benzonitrile scaffold. The electron-withdrawing effects of the fluorine atoms enhance reactivity, making it a valuable building block in pharmaceutical and agrochemical synthesis. Its structural features contribute to improved metabolic stability and lipophilicity in derived compounds. The compound is typically used in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic systems. High purity grades are available to ensure consistent performance in demanding applications.
2,6-Difluoro-3-methylbenzonitrile structure
886502-09-6 structure
Product name:2,6-Difluoro-3-methylbenzonitrile
CAS No:886502-09-6
MF:C8H5NF2
MW:153.129
MDL:MFCD06660181
CID:2197079
PubChem ID:17750768

2,6-Difluoro-3-methylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2,6-Difluoro-3-methylbenzonitrile
    • DB-329701
    • SCHEMBL16136624
    • MFCD06660181
    • CS-0319229
    • AKOS006294859
    • D96174
    • JS-4367
    • 886502-09-6
    • MDL: MFCD06660181
    • Inchi: InChI=1S/C8H5F2N/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,1H3
    • InChI Key: OXAYAJBYFPLWFX-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=C(C=C1)F)C#N)F

Computed Properties

  • Exact Mass: 153.03900549g/mol
  • Monoisotopic Mass: 153.03900549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.8Ų
  • XLogP3: 2.2

2,6-Difluoro-3-methylbenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010007759-500mg
2,6-Difluoro-3-methylbenzonitrile
886502-09-6 97%
500mg
$798.70 2023-08-31
Apollo Scientific
PC302163-25g
2,6-Difluoro-3-methylbenzonitrile
886502-09-6 98%
25g
£341.00 2023-09-02
Alichem
A010007759-1g
2,6-Difluoro-3-methylbenzonitrile
886502-09-6 97%
1g
$1504.90 2023-08-31
1PlusChem
1P00VS5E-5g
2,6-Difluoro-3-methylbenzonitrile
886502-09-6
5g
$132.00 2025-03-01
abcr
AB403940-25g
2,6-Difluoro-3-methylbenzonitrile; .
886502-09-6
25g
€647.00 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1389899-5g
2,6-Difluoro-3-methylbenzonitrile
886502-09-6 97%
5g
¥1320.00 2024-04-26
abcr
AB403940-1g
2,6-Difluoro-3-methylbenzonitrile; .
886502-09-6
1g
€105.90 2024-07-23
Ambeed
A304075-5g
2,6-Difluoro-3-methylbenzonitrile
886502-09-6 97%
5g
$199.0 2024-04-16
abcr
AB403940-5 g
2,6-Difluoro-3-methylbenzonitrile
886502-09-6
5g
€193.10 2022-06-10
Apollo Scientific
PC302163-5g
2,6-Difluoro-3-methylbenzonitrile
886502-09-6 98%
5g
£86.00 2023-09-02

Additional information on 2,6-Difluoro-3-methylbenzonitrile

2,6-Difluoro-3-methylbenzonitrile: A Comprehensive Overview

The compound with CAS No. 886502-09-6, commonly referred to as 2,6-Difluoro-3-methylbenzonitrile, is a highly specialized organic chemical that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of fluorinated benzonitriles, which are known for their unique electronic properties and structural versatility. Recent advancements in synthetic methodologies and material science have further highlighted the potential of 2,6-Difluoro-3-methylbenzonitrile in fields ranging from pharmaceuticals to advanced materials.

The molecular structure of 2,6-Difluoro-3-methylbenzonitrile consists of a benzene ring substituted with two fluorine atoms at the 2 and 6 positions, a methyl group at the 3 position, and a nitrile group (-CN) at the para position relative to the methyl group. This arrangement imparts the molecule with a combination of electron-withdrawing and electron-donating groups, making it highly reactive in certain chemical transformations. The presence of fluorine atoms further enhances the compound's stability and bioavailability, which are critical factors in drug design and development.

Recent studies have explored the synthesis of 2,6-Difluoro-3-methylbenzonitrile through various routes, including Friedel-Crafts acylation and nucleophilic aromatic substitution. These methods have been optimized to improve yield and purity, making the compound more accessible for large-scale production. For instance, researchers have reported the use of microwave-assisted synthesis to accelerate reaction times while maintaining high product quality. Such innovations underscore the importance of this compound in both academic and industrial settings.

In terms of applications, 2,6-Difluoro-3-methylbenzonitrile has been extensively studied as an intermediate in the synthesis of bioactive molecules. Its ability to undergo nucleophilic addition reactions makes it a valuable precursor in the development of pharmaceutical agents targeting various therapeutic areas. For example, recent research has demonstrated its potential as a building block for anti-inflammatory drugs and anticancer agents. The compound's unique reactivity also makes it suitable for use in agrochemicals, where it can serve as an intermediate in the synthesis of herbicides and insecticides.

Beyond its role as an intermediate, 2,6-Difluoro-3-methylbenzonitrile has also been investigated for its electronic properties in materials science. The compound's ability to form stable coordination complexes with transition metals has led to its exploration as a ligand in catalytic systems. Recent findings suggest that it can enhance the efficiency of catalytic processes in organic synthesis, particularly in cross-coupling reactions that are pivotal in drug discovery.

The environmental impact and safety profile of 2,6-Difluoro-3-methylbenzonitrile have also been subjects of recent research. Studies have focused on its biodegradation pathways and toxicity profiles to ensure safe handling and disposal. These efforts are crucial for aligning its industrial use with sustainability goals and regulatory standards.

In conclusion, 2,6-Difluoro-3-methylbenzonitrile (CAS No. 886502-09-6) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with advancements in synthetic methodologies and application-oriented research, position it as a key player in modern chemical innovation.

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Amadis Chemical Company Limited
(CAS:886502-09-6)2,6-Difluoro-3-methylbenzonitrile
A940286
Purity:99%
Quantity:5g
Price ($):179.0